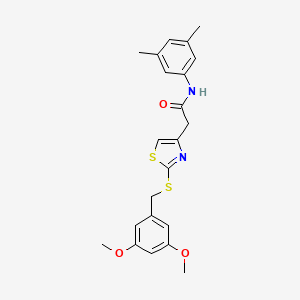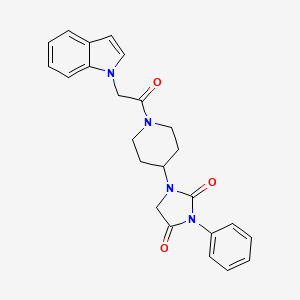![molecular formula C20H22N2O6 B2482759 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide CAS No. 1396884-63-1](/img/structure/B2482759.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide is a useful research compound. Its molecular formula is C20H22N2O6 and its molecular weight is 386.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms and Binge Eating
Research explores the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse, implicating a significant role for OX1R mechanisms in binge eating (BE). The study examines compounds with selective antagonism at OX1R, suggesting potential novel pharmacological treatments for BE and other eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Chemical Transformations
The synthesis of cyclic hydroxamic acids and lactams, through catalytic hydrogenations, unveils pathways for the formation of compounds with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. These compounds are derivatives of naturally occurring cyclic hydroxamic acids DIBOA and DIMBOA from Gramineae, highlighting their potential in chemical and pharmaceutical research (Hartenstein & Sicker, 1993).
Novel Selenium-containing Vitamin E Analogues
Research on the synthesis of novel selenium-containing vitamin E analogues through intramolecular homolytic substitution at selenium suggests the potential of these compounds in mimicking the antioxidant activity of vitamin E, offering insights into their therapeutic applications (Al-Maharik et al., 2001).
Variation of DIMBOA and Related Compounds in Maize
A study reporting the variation of 1,4-benzoxazin-3-one derivatives in maize with plant age provides insights into the biosynthesis and concentration of these compounds, which play a crucial role in the plant's resistance to aphids. This research contributes to our understanding of natural plant defense mechanisms and their potential applications in agriculture (Cambier et al., 2000).
Multitarget 1,4-Dioxane Compounds for Neurological Disorders
A study on 1,4-dioxane compounds reveals multitarget compounds with suitable combinations of dopaminergic and serotoninergic profiles, suggesting their potential in the treatment of Parkinson's disease or schizophrenia. This research highlights the therapeutic potential of designing multitarget compounds for neurological disorders (Del Bello et al., 2019).
Wirkmechanismus
Target of Action
It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines .
Mode of Action
It is known that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds have shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It is known that similar compounds obey lipinski’s rule of five and have good bioactive scores , which suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
It is known that similar compounds have shown good selectivity between cancer cells and normal cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(25,10-13-3-6-15(26-2)7-4-13)11-21-18(23)19(24)22-14-5-8-16-17(9-14)28-12-27-16/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPLXHFKGVGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)

![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)


![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)

![5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2482698.png)

